![molecular formula C8H9N3O3 B2694335 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 477863-08-4](/img/structure/B2694335.png)

4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

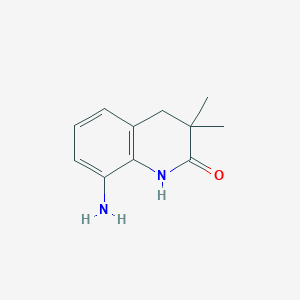

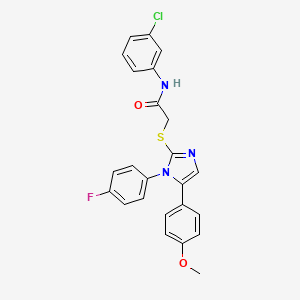

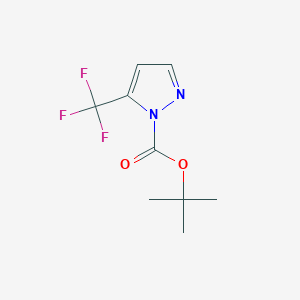

“4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid” is a chemical compound with the CAS Number: 477863-08-4. It has a linear formula of C8 H9 N3 O3 .

Synthesis Analysis

The synthesis of this compound involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14). The InChI key is LFLRTNQEZPEXSH-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactivity patterns of the pyrazolo-diazepine pharmacophore have been examined. Selective reduction of the lactam was accomplished cleanly using borane and the resulting amine was protected using a tert-butyloxycarbonyl protecting group. The free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications .Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.18. It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Convenient Synthesis and Structural Diversification

A study by Dzedulionytė et al. (2022) introduces a general approach for the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives through a regioselective strategy. This work showcases the synthesis of structurally diversified derivatives, confirming their structures via NMR spectroscopy and HRMS, indicating the compound's versatility for further chemical modifications and potential applications in material science or as pharmacophores (Dzedulionytė et al., 2022).

Antimicrobial and Neurotropic Activities

Yanborisov et al. (1994) conducted a study on 7-aryl-3-methyl-1-phenyl-1H,6H-pyrazolo[5,4-b]-[1,4]diazepine-5-carboxylic acids and their derivatives to test for antimicrobial, neurotropic, anticonvulsant, and anti-inflammatory activities. Although the study does not directly involve the specified compound, it illustrates the potential biological activities of closely related diazepine derivatives, suggesting avenues for researching the specified compound's applications in these areas (Yanborisov et al., 1994).

Electrophilic Reagent Interactions

Kemskii et al. (2016) explored the reactions of 1,5,6,8-tetrahydropyrazolo[3,4-e][1,4]diazepine-4,7-diones with electrophilic reagents, demonstrating the compound's reactivity towards acylation and carbamoylation. This research highlights its potential utility in synthetic organic chemistry for developing new chemical entities with applications in medicinal chemistry and drug design (Kemskii et al., 2016).

Synthesis of CNS Potentially Active Derivatives

Costanzo et al. (1990) reported the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, including compounds structurally related to the specified chemical. These derivatives represent a novel class of compounds with potential central nervous system (CNS) activity, opening research pathways into their therapeutic applications (Costanzo et al., 1990).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c12-7-6-4-5(8(13)14)10-11(6)3-1-2-9-7/h4H,1-3H2,(H,9,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLRTNQEZPEXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=NN2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2694259.png)

![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2694266.png)

![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2694274.png)